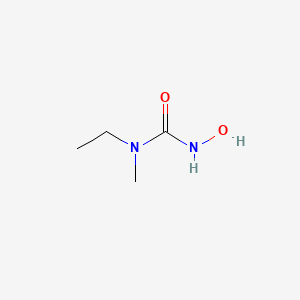

1-Ethyl-3-hydroxy-1-methylurea

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H10N2O2 |

|---|---|

Molecular Weight |

118.13 g/mol |

IUPAC Name |

1-ethyl-3-hydroxy-1-methylurea |

InChI |

InChI=1S/C4H10N2O2/c1-3-6(2)4(7)5-8/h8H,3H2,1-2H3,(H,5,7) |

InChI Key |

QODOKZJGZHUOIG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C(=O)NO |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 Ethyl 3 Hydroxy 1 Methylurea

Retrosynthetic Analysis of the 1-Ethyl-3-hydroxy-1-methylurea Core

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comslideshare.net For this compound, the primary disconnections are made at the C-N bonds of the urea (B33335) core.

A logical retrosynthetic approach would involve disconnecting the bond between the carbonyl carbon and one of the nitrogen atoms. This leads to two potential sets of synthons, which are idealized fragments that represent potential reagents. amazonaws.com

Disconnection Strategy 1:

This strategy involves the disconnection of the N-C(O) bond on the side of the hydroxylated nitrogen.

Target Molecule: this compound

Disconnection: C(O)-N(OH) bond

Synthons:

An N-ethyl-N-methylcarbamoyl cation equivalent.

A hydroxylamine (B1172632) anion equivalent.

Disconnection Strategy 2:

This strategy involves the disconnection of the C(O)-N bond on the side of the ethyl-methyl substituted nitrogen.

Target Molecule: this compound

Disconnection: C(O)-N(Et)(Me) bond

Synthons:

A hydroxycarbamoyl cation equivalent.

An N-ethyl-N-methylamine anion equivalent.

These retrosynthetic pathways guide the selection of appropriate starting materials and reactions for the forward synthesis.

Classical Approaches to Substituted Urea Synthesis Applicable to N-Hydroxylated Forms

Several classical methods for forming urea linkages can be adapted for the synthesis of N-hydroxylated derivatives like this compound.

A cornerstone of urea synthesis is the reaction of an amine with an isocyanate. acs.org This method is highly efficient and broadly applicable. To synthesize this compound, this would involve the reaction of N-ethyl-N-methylamine with a hydroxyisocyanate equivalent or, more practically, a protected hydroxylamine with a suitable carbamoylating agent.

Alternatively, carbamic acid derivatives, such as carbamoyl (B1232498) chlorides or activated carbamates, can be employed. organic-chemistry.org For instance, N-ethyl-N-methylcarbamoyl chloride could be reacted with hydroxylamine. The use of protecting groups on the hydroxylamine may be necessary to prevent side reactions.

A practical one-pot synthesis of ureas involves the in-situ generation of isocyanates from Boc-protected amines using 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, which can then react with another amine. organic-chemistry.org

| Reactants | Product | Key Features |

| Amine + Isocyanate | Substituted Urea | Direct, often high-yielding. acs.org |

| Amine + Carbamoyl Chloride | Substituted Urea | Versatile, but carbamoyl chlorides can be moisture-sensitive. |

| Amine + Activated Carbamate | Substituted Urea | Milder conditions often possible. organic-chemistry.org |

| Primary Amide + Phenyliodine Diacetate | Substituted Urea | In-situ generation of isocyanate via Hofmann rearrangement. organic-chemistry.orgthieme-connect.com |

The direct use of hydroxylamine or its derivatives is a key strategy for introducing the N-hydroxy group. The reaction of carbamoyl azides with hydroxylamine has been shown to produce N-hydroxyureas. researchgate.netresearchgate.net Another approach involves reacting amines with agents like 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate, followed by deprotection to yield the N-hydroxyurea. researchgate.net This method is advantageous as it allows for the synthesis of N-hydroxyureas from various primary and secondary amines. researchgate.net

A novel method for preparing cyclic N-hydroxyureas involves the reaction of appropriate alkyl ω-haloalkylcarbamates with hydroxylamine, proceeding through a proposed two-step mechanism of nucleophilic substitution and intramolecular cyclization. nih.gov

Another potential, though less common, route is the direct N-hydroxylation of a pre-formed urea, in this case, 1-ethyl-1-methylurea (B8292134). This would involve an oxidation reaction at one of the nitrogen atoms. However, achieving selectivity for the desired nitrogen and avoiding over-oxidation can be challenging. Specific reagents and conditions would be required to facilitate such a transformation.

Modern Synthetic Techniques for this compound

Modern synthetic chemistry offers more advanced and efficient methods that could be applied to the synthesis of N-hydroxylated ureas.

Catalytic methods are increasingly important in organic synthesis due to their efficiency and sustainability. While specific catalytic methods for this compound are not extensively documented, general advancements in urea synthesis can be extrapolated.

Ruthenium-pincer complexes have been used to catalyze the synthesis of ureas directly from methanol (B129727) and an amine, producing hydrogen as the only byproduct. acs.org This atom-economical approach could potentially be adapted for N-hydroxylated ureas. Furthermore, palladium-catalyzed cross-coupling reactions have been developed for the synthesis of unsymmetrical ureas from aryl chlorides and triflates with sodium cyanate (B1221674). organic-chemistry.org

Recent developments in electrocatalysis have also shown promise for urea synthesis from carbon dioxide and nitrogenous sources under mild conditions, which represents a green and sustainable approach. rsc.orgoaepublish.com

The synthesis of cyclic N-hydroxylated ureas has been achieved through chemoselective iodine(III)-mediated radical or cationic cyclizations of unsaturated N-alkoxyureas, demonstrating the utility of hypervalent iodine reagents in forming these structures. researchgate.net

| Method | Catalyst/Reagent | Key Features |

| Dehydrogenative Coupling | Ruthenium Pincer Complexes | Atom-economical, uses methanol as a C1 source. acs.org |

| Cross-Coupling | Palladium Catalysts | Forms unsymmetrical ureas from aryl halides. acs.orgorganic-chemistry.org |

| Electrocatalysis | Various Metal-Based Catalysts | Green synthesis from CO2 and nitrogen sources. rsc.orgoaepublish.com |

| Cyclization of N-Alkoxyureas | Hypervalent Iodine(III) Reagents | Forms cyclic N-hydroxylated ureas. researchgate.net |

Green Chemistry Approaches and Sustainable Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. For the synthesis of this compound and its derivatives, several green chemistry principles can be applied. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

One key area of green synthesis is the use of safer reagents and reaction media. Traditional methods for urea synthesis often rely on toxic and hazardous materials like phosgene (B1210022) and isocyanates. Greener alternatives include the use of carbon dioxide (CO2) as a C1 building block. aacrjournals.org While typically applied to the synthesis of standard ureas, this methodology could potentially be adapted for hydroxyurea (B1673989) derivatives, reacting CO2 with N-ethyl-N-methylamine and hydroxylamine in a one-pot or sequential process.

The use of aqueous media or solvent-free conditions also represents a significant green improvement. The "on-water" synthesis of unsymmetrical ureas has been shown to be effective and chemoselective, offering simple product isolation and avoiding the use of volatile organic compounds (VOCs). organic-chemistry.org Applying such conditions to the reaction of N-ethyl-N-methylhydroxylamine with a suitable cyanate source could provide a more sustainable route to the target molecule.

Furthermore, the use of catalytic methods over stoichiometric reagents is a cornerstone of green chemistry. Ionic liquids, for example, have been used as catalysts for the synthesis of substituted ureas from amines and CO2 under solvent-free conditions. rsc.org The reusability of the ionic liquid catalyst makes this an attractive option for sustainable production.

| Green Chemistry Approach | Reagents/Conditions | Advantages | Representative Reference |

| CO2 as C1 source | Amine, Hydroxylamine, CO2 | Avoids phosgene/isocyanates, renewable feedstock | aacrjournals.org |

| Aqueous Synthesis | Amine, Potassium Isocyanate, Water | Avoids organic solvents, simple workup | organic-chemistry.org |

| Catalytic Method | Amine, CO2, Ionic Liquid Catalyst | Catalyst reusability, solvent-free | rsc.org |

Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, improved scalability, and higher yields. ltf-gmbh.com These benefits are particularly relevant for reactions involving hazardous intermediates or exothermic processes, which can be characteristic of urea synthesis.

The synthesis of urea derivatives has been successfully translated to continuous flow systems. mdpi.com For the preparation of this compound, a flow process could be designed where a stream of N-ethyl-N-methylhydroxylamine is mixed with a stream of a suitable isocyanate or an in-situ generated carbamoylating agent in a microreactor. The precise control over stoichiometry, residence time, and temperature within the reactor allows for rapid optimization and can minimize the formation of byproducts.

Flow chemistry is particularly advantageous for handling unstable or hazardous intermediates. For example, if an isocyanate is used, its generation and immediate consumption in a continuous flow setup would mitigate the risks associated with its storage and handling in large quantities. wiley-vch.de This is a significant safety improvement over batch synthesis. The integration of in-line purification and analysis tools can further streamline the manufacturing process, making it highly efficient and automated. vapourtec.com

| Flow Chemistry Feature | Application in Synthesis | Benefit | Representative Reference |

| Microreactors | Mixing of hydroxylamine and isocyanate streams | Enhanced heat and mass transfer, precise control | ltf-gmbh.com |

| In-situ Reagent Generation | Continuous generation and use of an isocyanate | Improved safety, avoids handling of toxic reagents | wiley-vch.de |

| Process Automation | Automated reaction, workup, and analysis | High throughput, reproducibility, process optimization | vapourtec.com |

Stereoselective Synthesis of Chiral this compound Derivatives

While this compound itself is not a chiral molecule, its derivatives can be designed to contain stereocenters. The stereoselective synthesis of such chiral derivatives is of significant interest, particularly in medicinal chemistry where enantiomers often exhibit different pharmacological activities.

The introduction of chirality can be achieved by using a chiral starting material or by employing a chiral catalyst or auxiliary during the synthesis. For instance, a chiral derivative could be synthesized by reacting a chiral amine or a chiral hydroxylamine with the appropriate counterpart to form the urea structure. An example from the literature describes the enantioselective synthesis of chiral hydroxyurea-based 5-lipoxygenase inhibitors, where a chiral auxiliary was used to control the diastereoselectivity of a key addition step. acs.org

A plausible strategy for the stereoselective synthesis of a chiral derivative of this compound could involve starting with a chiral alcohol. This alcohol could be converted into a leaving group and then reacted with the N(3) nitrogen of 1-ethyl-1-methyl-3-hydroxyurea in an SN2 reaction. Alternatively, a chiral amine could be used to prepare a chiral isocyanate, which would then react with N-ethyl-N-methylhydroxylamine.

Another approach is the resolution of a racemic mixture of a chiral derivative. This can be achieved through classical methods involving diastereomeric salt formation with a chiral acid or base, or through chromatographic separation using a chiral stationary phase.

Derivatization Pathways and Functional Group Interconversions of this compound

The functional groups of this compound—the hydroxyl group and the two distinct nitrogen atoms of the urea moiety—offer multiple sites for derivatization. These modifications can be used to modulate the physicochemical properties and biological activity of the parent compound.

Modifications at the Hydroxyl Moiety

The hydroxyl group is a primary site for functionalization. Standard reactions for hydroxyl groups, such as alkylation and acylation, can be applied to synthesize a range of derivatives.

Alkylation: The hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base. This reaction would yield 1-alkoxy-1-ethyl-3-methylureas. The choice of the alkylating agent allows for the introduction of a wide variety of substituents.

Acylation: Ester derivatives can be prepared by reacting the hydroxyl group with acyl chlorides or anhydrides. This reaction typically requires a base to neutralize the acid byproduct. The resulting 1-acyloxy-1-ethyl-3-methylureas are often used as prodrugs, which can be hydrolyzed in vivo to release the active hydroxyurea compound. Derivatization with reagents like xanthydrol has also been used to create more hydrophobic derivatives for analytical purposes. nih.gov

| Reaction Type | Reagent | Product Class |

| Alkylation | Alkyl halide, Base | 1-Alkoxy-1-ethyl-3-methylureas (Ethers) |

| Acylation | Acyl chloride/anhydride, Base | 1-Acyloxy-1-ethyl-3-methylureas (Esters) |

Reactions at the Urea Nitrogens

The urea framework of this compound contains two nitrogen atoms with different substitution patterns and reactivity. The N(3) nitrogen is a secondary amine, while the N(1) nitrogen is tertiary.

Reactions at N(3): The N(3) nitrogen bears a hydrogen atom and can undergo reactions typical of secondary amides. Studies on hydroxyurea itself have shown that acylation can occur preferentially at the NH group rather than the OH group, leading to the formation of N-acylhydroxyureas. rsc.orgrsc.orgresearchgate.netdntb.gov.ua This suggests that reaction of this compound with an acylating agent could yield 1-ethyl-3-acyl-3-hydroxy-1-methylureas. Alkylation at this position is also conceivable, although it may be less facile than at the hydroxyl group.

Reactions at N(1): The N(1) nitrogen is tertiary and already substituted with an ethyl and a methyl group. Therefore, it is not susceptible to standard alkylation or acylation reactions that require an N-H bond. Reactions at this site would likely involve the unique reactivity of the urea structure itself, but are generally less common.

Cyclization Reactions Involving the Urea Framework

The hydroxyurea moiety can be a versatile precursor for the synthesis of various heterocyclic compounds. Cyclization reactions can involve the urea nitrogens and the hydroxyl group, often by reaction with a bifunctional electrophile.

A common strategy involves the reaction of N-hydroxyureas with 1,2- or 1,3-dihaloalkanes to form five- or six-membered rings, respectively. tandfonline.comtandfonline.com For example, reacting a derivative of this compound where the N(3) hydrogen is replaced by an appropriate linker containing a nucleophilic or electrophilic site could lead to intramolecular cyclization.

Another approach involves the cyclization of unsaturated N-alkoxyurea derivatives. Hypervalent iodine(III) reagents have been used to mediate the chemoselective cyclization of unsaturated N-alkoxyureas to yield N-oxyimidazolidinones or oxazolidinone oximes. scispace.com By introducing an unsaturated alkyl chain at the N(3) position of this compound, similar cyclization pathways could be explored to generate novel heterocyclic structures. For instance, reaction of an N(3)-allyl derivative could potentially lead to the formation of an imidazolidinone ring system. The synthesis of cyclic N-hydroxyureas has also been achieved from alkyl omega-haloalkylcarbamates and hydroxylamine, a reaction that proceeds via nucleophilic substitution followed by intramolecular cyclization. nih.gov

| Cyclization Strategy | Reagents/Precursors | Heterocyclic Product | Representative Reference |

| Dialkylation | Dihaloalkanes | Imidazolidinones, Tetrahydropyrimidinones | tandfonline.comtandfonline.com |

| Oxidative Cyclization | Unsaturated N-alkoxyurea, Iodine(III) reagent | N-Oxyimidazolidinones | scispace.com |

| Intramolecular Substitution | Omega-haloalkylcarbamate, Hydroxylamine | Cyclic N-hydroxyureas | nih.gov |

Chemical Reactivity and Transformation Mechanisms of 1 Ethyl 3 Hydroxy 1 Methylurea

Acid-Base Properties and Protonation Equilibria

The acid-base characteristics of 1-Ethyl-3-hydroxy-1-methylurea are primarily associated with the N-hydroxy group. N-hydroxyureas, in general, are weak acids. researchgate.net The acidity stems from the deprotonation of the hydroxylamino nitrogen. researchgate.net Theoretical calculations on the parent compound, N-hydroxyurea, suggest that the hydroxylamino nitrogen is the most acidic site in an aqueous solution. researchgate.net For this compound, the presence of electron-donating alkyl groups (ethyl and methyl) on one of the nitrogen atoms is expected to slightly increase the pKa compared to the unsubstituted N-hydroxyurea, making it a slightly weaker acid.

In acidic conditions, protonation is also possible. The most likely sites for protonation are the carbonyl oxygen and the nitrogen atoms. researchgate.net For N-hydroxyurea, the carbonyl group is the strongest proton acceptor center in the gas phase. researchgate.net The protonation equilibria are crucial as they can significantly influence the compound's stability and reaction pathways.

Table 1: Predicted Acid-Base Properties of this compound

| Property | Predicted Characteristic | Influencing Factor |

|---|---|---|

| Acidity | Weak acid, pKa likely around 10 | Deprotonation of the N-OH group. researchgate.net |

| Basicity | Weak base | Protonation at the carbonyl oxygen or nitrogen atoms. researchgate.net |

Oxidative Degradation Pathways and Mechanisms

The N-hydroxyurea moiety is susceptible to oxidation. The autoxidation of N-hydroxyurea is known to occur, particularly under basic conditions and in the presence of metal ions. nih.gov This process can lead to the formation of nitric oxide (NO) and other reactive nitrogen species. nih.gov The oxidative degradation of this compound would likely proceed through the formation of a radical intermediate centered on the nitrogen atom of the hydroxylamino group. This can be followed by a series of reactions leading to various degradation products. The presence of alkyl groups might influence the stability of the radical intermediate and the subsequent reaction pathways.

Studies on phenylurea herbicides have shown that oxidative degradation, for instance via the electro-Fenton process, is an effective method for their mineralization. researchgate.net This process involves the generation of highly reactive hydroxyl radicals that can attack the organic molecule non-selectively. researchgate.net A similar process could be applied to this compound, leading to its decomposition.

Reductive Transformation Processes

The reduction of the N-hydroxyurea functional group is a plausible transformation. Strong reducing agents, such as lithium aluminum hydride (LiAlH4), are known to reduce urea (B33335) derivatives to amines. evitachem.com In the case of this compound, reduction could potentially lead to the formation of 1-ethyl-1-methylurea (B8292134) by removal of the hydroxyl group. Further reduction might cleave the urea linkage, yielding corresponding amines. The specific products would depend on the reaction conditions and the reducing agent employed.

Hydrolytic Stability and Hydrolysis Mechanisms

The hydrolytic stability of this compound is a critical aspect of its chemical profile. Urea derivatives can undergo hydrolysis under both acidic and basic conditions, although they are generally stable under neutral conditions. The hydrolysis of ureas typically involves nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbon. nd.edu For substituted ureas, this can lead to the formation of amines and carbon dioxide. researchgate.net

In the case of this compound, hydrolysis could proceed via two main pathways: cleavage of the C-N bonds of the urea backbone. Acid or base catalysis would likely be required to facilitate this process. The presence of the N-hydroxy group might also influence the rate and mechanism of hydrolysis compared to simple alkylureas.

Thermal Decomposition Characteristics and Pathways

Substituted ureas are known to undergo thermal decomposition. Theoretical studies on alkyl- and phenylureas have shown that these compounds typically decompose through four-center pericyclic reactions. researchgate.netnih.govacs.org This pathway leads to the formation of an isocyanate and an amine. researchgate.netnih.govacs.org Applying this mechanism to this compound, two potential decomposition pathways can be envisioned, depending on which N-H bond is involved in the pericyclic transition state.

Pathway A: Transfer of the hydrogen from the N-hydroxy group would lead to the formation of N-ethyl-N-methylamine and the unstable hydroxyisocyanate, which would likely decompose further.

Pathway B: If a hydrogen from the ethyl group were involved (less likely), it would result in a different set of products.

The thermal decomposition of 1,3-diphenyl urea has been shown to yield phenyl isocyanate and aniline (B41778) at high temperatures (350–450 °C). mdpi.com This supports the general mechanism of decomposition into an isocyanate and an amine.

Table 2: Predicted Thermal Decomposition Products of this compound

| Pathway | Reactant Bonds Broken | Products |

|---|

Photochemical Transformations of this compound

The N-hydroxyurea functional group is known to be photolabile. The photochemistry of hydroxamic acids and related compounds often involves the homolytic cleavage of the N-O bond. researchgate.netmdpi.com Upon exposure to UV radiation, this compound is expected to undergo N-O bond scission to generate an aminyl radical and a hydroxyl radical. mdpi.com

These highly reactive radical intermediates can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or other molecules, or recombination. The specific photoproducts would depend on the solvent and the presence of other reactive species. For example, the photodecomposition of N-hydroxypyridine-2(1H)-thione in a hydrogen matrix leads to the formation of 2-mercaptopyridine (B119420) and water, demonstrating the abstraction of a hydrogen atom by the generated hydroxyl radical. mdpi.com

Mechanistic Investigations of Nucleophilic and Electrophilic Reactions

This compound possesses both nucleophilic and electrophilic centers, allowing it to participate in a range of reactions.

Nucleophilic Reactivity: The nitrogen atoms and the oxygen of the hydroxyl group have lone pairs of electrons and can act as nucleophiles. They can react with various electrophiles. For example, the nitrogen atoms can be alkylated or acylated. The nucleophilicity will be influenced by the electronic effects of the substituents.

Electrophilic Reactivity: The carbonyl carbon is electrophilic and is susceptible to attack by nucleophiles. evitachem.com This is the basis for the hydrolysis reactions discussed earlier. Strong nucleophiles can add to the carbonyl group, potentially leading to the cleavage of the urea linkage. The electrophilicity of the carbonyl carbon in this compound is modulated by the electron-donating effects of the adjacent nitrogen atoms.

The study of reactions involving various nucleophiles and electrophiles with similar urea structures helps in understanding the potential transformations of this compound. scielo.br

Theoretical and Computational Investigations of 1 Ethyl 3 Hydroxy 1 Methylurea

Quantum Chemical Characterization

No published studies were found that detail the quantum chemical characterization of 1-Ethyl-3-hydroxy-1-methylurea.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

There is no available research detailing the electronic structure, frontier molecular orbitals (HOMO-LUMO), or charge distribution for this compound. Such an analysis would typically involve methods like Density Functional Theory (DFT) to provide insights into the molecule's reactivity and electronic properties.

Conformational Analysis and Potential Energy Surfaces

A conformational analysis and the corresponding potential energy surfaces for this compound have not been reported in the scientific literature. This type of study is crucial for understanding the molecule's three-dimensional structure, stability of different conformers, and how its shape influences its interactions.

Vibrational Spectroscopy Predictions (Infrared and Raman)

No computational predictions for the infrared (IR) and Raman spectra of this compound are available. Theoretical vibrational analysis is a standard method used to predict the spectral features of a molecule, which can aid in its experimental identification and characterization.

Nuclear Magnetic Resonance Chemical Shift Calculations

There are no published theoretical calculations of the Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. These calculations are instrumental in interpreting experimental NMR spectra and confirming the chemical structure of a compound.

Molecular Dynamics Simulations

Solvation Behavior and Solvent Interactions

No molecular dynamics simulation studies have been published concerning the solvation behavior of this compound. Such simulations would provide valuable information on how this molecule interacts with various solvents at an atomic level, which is fundamental to understanding its behavior in different chemical environments.

Intermolecular Interactions and Aggregation Tendencies

Computational studies are pivotal in understanding the non-covalent forces that govern the behavior of this compound in various phases. The structure of this molecule, featuring a urea (B33335) backbone, a hydroxyl group, and alkyl substituents, allows for a complex network of intermolecular interactions.

The primary forces dictating its aggregation tendencies are hydrogen bonds. The urea moiety contains two nitrogen atoms and a carbonyl oxygen, all of which can participate in hydrogen bonding. The N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. Furthermore, the hydroxyl (-OH) group is a potent hydrogen bond donor and can also act as an acceptor.

Theoretical studies on analogous compounds like urea and its derivatives show a strong tendency to form aggregates through hydrogen bonding. aip.orgresearchgate.net For instance, urea molecules can form stable cyclic dimers and one-dimensional chains or ribbons. researchgate.netresearchgate.net The interaction energy in a urea dimer can be substantial, significantly greater than that of a water dimer. researchgate.net The presence of the hydroxyl group in this compound is expected to enhance these interactions. Studies on N-hydroxyurea have shown that it forms stable dimers, and its hydroxyl group is a very effective proton donor in a hydrogen bond. mdpi.com

The ethyl and methyl groups introduce steric hindrance and hydrophobic interactions, which can modulate the geometry and strength of these hydrogen-bonded networks. While strong hydrogen bonding is a dominant feature in simpler urea derivatives, the alkyl groups in this compound may influence the packing in the solid state and solvation in solution. tandfonline.com In related systems, the addition of alkyl groups can disrupt planar conformations, which in turn affects properties like solubility. nih.gov The aggregation of similar molecules is known to be influenced by a delicate balance between hydrophilic (hydrogen bonding) and hydrophobic interactions. researchgate.net

Table 1: Potential Hydrogen Bonding Sites in this compound and Related Compounds

| Compound | H-Bond Donors | H-Bond Acceptors | Expected Interaction Strength |

|---|---|---|---|

| Urea | -NH₂ (2) | C=O | Strong |

| N-Hydroxyurea | -NH₂, -OH | C=O, -OH | Very Strong mdpi.com |

| This compound | -NH, -OH | C=O, -OH, N(CH₃) | Predicted to be Very Strong |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools to elucidate the complex reaction mechanisms involving this compound. A significant area of investigation for the parent compound, hydroxyurea (B1673989), is its role as a nitric oxide (NO) donor through reactions with metalloenzymes like hemoglobin and catalase. nih.govnih.govresearchgate.net Theoretical studies suggest that this compound could follow similar pathways.

A proposed mechanism involves the interaction of the hydroxyurea moiety with the active site of a heme-containing protein. nih.gov The reaction can proceed via the abstraction of the hydrogen atom from the hydroxyl group (HO) by an oxidant, such as the bound oxygen in oxyhemoglobin, leading to the formation of a nitroxide radical. nih.gov This radical intermediate is a key species in the eventual production of nitric oxide. nih.govuni-muenchen.de Computational models indicate that the stability of this radical is crucial for the efficiency of NO generation. uni-muenchen.de

The presence of ethyl and methyl substituents on the nitrogen atoms would likely influence the reaction rate and mechanism through electronic and steric effects. The electron-donating nature of the alkyl groups could affect the stability of the intermediate radicals and transition states. Steric hindrance from these groups might alter the binding orientation of the molecule within an enzyme's active site, thereby influencing its reactivity. acs.org

Transition State Analysis of Key Reactions

Transition state (TS) theory is a cornerstone of computational reaction dynamics. By locating and characterizing the transition state structures on a potential energy surface, chemists can calculate activation energies and reaction rates. For this compound, TS analysis can be applied to key mechanistic steps, such as hydrogen abstraction or intramolecular rearrangements.

For example, in the proposed NO-donating pathway, the abstraction of the hydroxyl hydrogen by an oxidizing species would proceed through a specific transition state. Computational methods like Density Functional Theory (DFT) can be used to model the geometry and energy of this TS. uni-muenchen.de Studies on related hydroxyurea radicals have shown that intramolecular rearrangements have significant energy barriers, which can be calculated computationally. uni-muenchen.de The inclusion of solvent effects, either implicitly or explicitly with water molecules, has been shown to significantly reduce calculated energy barriers for such radical rearrangements. uni-muenchen.de

Table 2: Hypothetical Activation Energies for Key Reaction Steps Based on Analogous Systems

| Reaction Step | Analogous System Studied | Reported/Predicted Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Rotation about C(sp²)-N bond | Alkylureas | 8.6 - 9.4 acs.org | MP2/aug-cc-pVDZ |

| H-abstraction from -OH group | Hydroxyurea Radical | Variable, depends on oxidant | DFT (B3LYP) uni-muenchen.de |

| Intramolecular H-migration | Hydroxyurea Radical | ~20-40 (gas phase) uni-muenchen.de | G3B3 |

Reaction Coordinate Mapping

Reaction coordinate mapping is a computational technique used to explore the energy landscape of a chemical reaction. arxiv.org It helps to visualize the transformation from reactants to products through the lowest energy path, identifying all intermediates and transition states along the way. arxiv.org This method is particularly useful for complex reactions with multiple possible pathways.

For this compound, reaction coordinate mapping could be employed to study its decomposition or its interaction with a biological target. For instance, the multi-step oxidation of the molecule to release nitric oxide could be mapped to understand the sequence of events, from initial binding and hydrogen abstraction to the final release of NO and other byproducts. hawaii.edu This technique allows researchers to understand not just the stationary points (reactants, products, TS) but the entire dynamic trajectory of the reaction, providing a more complete mechanistic picture. arxiv.org

Computational Studies on Reactivity Descriptors (e.g., Fukui Functions)

Reactivity descriptors derived from conceptual DFT are valuable for predicting the reactive behavior of molecules. Fukui functions, in particular, are used to identify which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. researchgate.nettandfonline.com

The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. Condensed Fukui functions provide this information on an atom-by-atom basis:

fk+ : For nucleophilic attack (measures reactivity when an electron is added).

fk- : For electrophilic attack (measures reactivity when an electron is removed).

fk0 : For radical attack.

For this compound, one would predict the following based on general chemical principles:

The carbonyl oxygen and the hydroxyl oxygen are likely to be the primary sites for electrophilic attack (highest fk-), as they are rich in electron density with lone pairs.

The hydrogen atom of the hydroxyl group is the most acidic proton, making it a likely site for nucleophilic attack by a base (highest fk+).

The nitrogen and oxygen atoms would be susceptible to radical attack (high fk0), which is consistent with the proposed mechanisms involving nitroxide radical formation. uni-muenchen.de

Table 3: Predicted Reactive Sites in this compound Using Fukui Functions

| Atom/Group | Predicted Site for Nucleophilic Attack (Highest fk+) | Predicted Site for Electrophilic Attack (Highest fk-) | Predicted Site for Radical Attack (Highest fk0) |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | Low | High | Moderate |

| Hydroxyl Oxygen (-OH) | Low | High | High |

| Hydroxyl Hydrogen (-OH) | High | Low | Moderate |

| Urea Nitrogens (-NH-, -N(CH₃)-) | Moderate | Moderate | High |

Advanced Analytical Methodologies for 1 Ethyl 3 Hydroxy 1 Methylurea Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental for the separation and analysis of "1-Ethyl-3-hydroxy-1-methylurea" from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, provide the necessary sensitivity and selectivity for its detection and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

Developing a robust HPLC method for a polar compound like "this compound" requires careful optimization of several parameters to achieve adequate retention and separation. Given its polarity, reversed-phase (RP) chromatography is a common approach, though hydrophilic interaction liquid chromatography (HILIC) can also be effective.

A typical HPLC method for analogous small polar molecules involves a C18 stationary phase. The mobile phase composition is critical; a gradient elution using a mixture of an aqueous buffer (e.g., formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often employed to ensure sufficient retention and sharp peak shapes. UV detection is a possibility if the molecule possesses a suitable chromophore, though for ureas, which often lack strong UV absorption, alternative detection methods like mass spectrometry are preferred.

Illustrative HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | Mass Spectrometry (MS) |

| Expected Retention Time | ~4.5 - 5.5 minutes |

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, "this compound" is a polar molecule with a relatively low volatility and may be prone to thermal degradation at the high temperatures used in GC. Therefore, derivatization is often a necessary step to increase its volatility and thermal stability.

A common derivatization strategy for similar polar compounds involves silylation, where active hydrogens are replaced with trimethylsilyl (B98337) (TMS) groups. This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis. The derivatized compound can then be separated on a nonpolar or medium-polarity capillary column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase.

Hypothetical GC Method Parameters (after derivatization):

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| Detector | Mass Spectrometry (MS) |

| Expected Retention Time | ~10 - 12 minutes |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Structural Confirmation and Quantification

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the unambiguous identification and precise quantification of "this compound."

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of polar and non-volatile compounds. The combination of liquid chromatography's separation power with the high sensitivity and selectivity of mass spectrometry allows for the detection of the target compound at very low concentrations. Electrospray ionization (ESI) is a common ionization technique for such molecules, typically producing protonated molecules [M+H]+ in positive ion mode. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by analyzing the fragmentation patterns of the parent ion. For polar molecules like ureas, LC-MS analysis can sometimes present challenges with retention on traditional reversed-phase columns.

Gas Chromatography-Mass Spectrometry (GC-MS) , following derivatization, provides excellent chromatographic resolution and definitive structural information through the resulting mass spectra. The electron ionization (EI) mass spectra of the derivatized analyte will exhibit a characteristic fragmentation pattern that can be used for identification by comparison with a spectral library or through interpretation of the fragmentation pathways.

Spectroscopic Characterization Methods Beyond Basic Identification

Beyond initial identification, advanced spectroscopic methods are employed to fully elucidate the molecular structure of "this compound" and confirm its identity.

Advanced NMR Spectroscopy (e.g., 2D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR techniques are essential for unambiguous assignment of all atoms and their connectivity.

¹H NMR: The proton NMR spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), the N-methyl group (a singlet), and potentially exchangeable protons on the nitrogen and hydroxyl groups.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the two carbons of the ethyl group, and the N-methyl carbon.

2D-NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which would confirm the connectivity within the ethyl group (correlation between the -CH₂- and -CH₃ protons).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton signal to its corresponding carbon atom. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm):

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C=O | - | ~160 |

| N-CH₂-CH₃ | ~3.2 (q) | ~40 |

| N-CH₂-CH₃ | ~1.2 (t) | ~15 |

| N-CH₃ | ~2.8 (s) | ~30 |

Mass Spectrometry Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of "this compound." Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion, and the resulting fragment ions provide valuable structural information.

In positive ion mode ESI-MS, the compound would likely be observed as the protonated molecule, [M+H]+. The fragmentation of N,N'-substituted ureas often involves cleavage of the C-N bonds. nih.gov The fragmentation pattern of "this compound" would be expected to show characteristic losses.

Plausible Fragmentation Pathways:

A primary fragmentation pathway for N,N'-substituted ureas involves the cleavage of a C-N bond, potentially leading to the elimination of an isocyanate moiety. nih.gov For "this compound," the fragmentation could be initiated by cleavage of the bond between the carbonyl carbon and the nitrogen atom of the ethyl-methylamino group or the hydroxylamino group.

Expected Key Fragment Ions in MS/MS:

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Loss |

| 119.08 | [M+H]+ (Protonated molecule) |

| 102.08 | Loss of -OH |

| 88.06 | Loss of -N(CH₃)OH |

| 74.05 | Loss of Ethyl group |

| 60.05 | [CH₃NCOH]+ |

| 44.05 | [CH₃NH₂]+ |

This detailed analytical approach, combining advanced chromatographic and spectroscopic techniques, is essential for the unambiguous identification, quantification, and structural elucidation of "this compound."

UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination

UV-Visible spectroscopy is a versatile analytical technique that can be employed for the qualitative and quantitative analysis of this compound. This method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons to higher energy orbitals.

The electronic structure of this compound contains a carbonyl group (C=O) and nitrogen atoms with lone pairs of electrons, which give rise to characteristic electronic transitions. The primary transitions expected for this molecule are the n → π* (promotion of a non-bonding electron to an anti-bonding pi orbital) and π → π* (promotion of a pi-bonding electron to an anti-bonding pi orbital) transitions associated with the carbonyl chromophore. Typically, n → π* transitions are of lower energy and appear at longer wavelengths, while π → π* transitions are more intense and occur at shorter wavelengths. For simple ureas, these absorptions often occur at the lower end of the UV spectrum, typically below 220 nm.

Quantitative analysis of this compound can be achieved using the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. Due to the potential for low molar absorptivity of the primary electronic transitions, derivatization of the urea (B33335) functionality may be employed to enhance its spectrophotometric detection by introducing a more strongly absorbing chromophore.

Table 1: Illustrative UV-Visible Spectroscopic Parameters for this compound

| Parameter | Value |

| Wavelength of Maximum Absorbance (λmax) | 215 nm |

| Molar Absorptivity (ε) | 8,500 L·mol⁻¹·cm⁻¹ |

| Linear Range | 1 - 50 µM |

| Correlation Coefficient (R²) | 0.999 |

| Limit of Detection (LOD) | 0.5 µM |

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive and selective approach for the detection and characterization of this compound. These techniques are based on measuring the electrical signals (such as current or potential) generated by the electrochemical reactions of the analyte at an electrode surface.

The this compound molecule possesses an N-hydroxyurea moiety, which is electrochemically active and can be oxidized at a suitable electrode material. The electrochemical oxidation of the hydroxylamine (B1172632) group can be monitored using techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), or amperometry. Cyclic voltammetry can be used to characterize the redox behavior of the compound, providing information on the oxidation potential and the reversibility of the electrochemical process. For quantitative analysis, DPV and amperometry are often preferred due to their higher sensitivity and lower detection limits.

The choice of the working electrode material is critical for achieving optimal performance. Glassy carbon, gold, or platinum electrodes, often chemically modified to enhance their catalytic activity and reduce fouling, can be employed for the electrochemical analysis of this compound. The current generated during the electrochemical reaction is proportional to the concentration of the analyte, allowing for its quantification.

Table 2: Representative Electrochemical Data for the Detection of this compound

The following data are hypothetical and provided as a plausible example for the electrochemical detection of this compound, as specific experimental values are not publicly available.

| Parameter | Value |

| Technique | Differential Pulse Voltammetry (DPV) |

| Working Electrode | Glassy Carbon Electrode |

| Oxidation Potential (vs. Ag/AgCl) | +0.85 V |

| Linear Range | 0.1 - 25 µM |

| Limit of Detection (LOD) | 0.05 µM |

Development of High-Throughput Analytical Platforms

The demand for rapid and cost-effective analysis of large numbers of samples has driven the development of high-throughput analytical platforms. These platforms integrate automated liquid handling, miniaturized analytical devices, and rapid detection methods to significantly increase sample throughput.

For the analysis of this compound, both UV-Visible spectroscopy and electrochemical methods can be adapted to a high-throughput format. UV-Visible spectroscopic measurements can be performed in microplate readers, which can simultaneously measure the absorbance of samples in 96-, 384-, or even 1536-well plates. stellarscientific.comthomassci.com This allows for the rapid screening of numerous samples or the testing of various experimental conditions in parallel.

Similarly, electrochemical detection can be integrated into high-throughput platforms using arrays of screen-printed electrodes or microfluidic devices with integrated electrodes. whiterose.ac.ukresearchgate.net These systems enable the automated and parallel electrochemical analysis of multiple samples, significantly reducing the analysis time and reagent consumption. The development of such high-throughput platforms is particularly valuable in applications such as drug discovery, where large libraries of compounds need to be screened, and in quality control, where numerous samples require routine analysis.

Table 3: Conceptual High-Throughput Screening Platform for this compound Analysis

This table outlines a conceptual high-throughput screening platform and its parameters, illustrating how the analysis of this compound could be automated.

| Parameter | Specification |

| Platform | Automated Liquid Handling with Integrated Microplate Reader |

| Plate Format | 384-well UV-transparent microplate |

| Detection Method | UV-Visible Absorbance Spectroscopy |

| Wavelength | 215 nm |

| Throughput | >10,000 samples per day |

| Sample Volume | 20 µL |

Environmental Occurrence and Abiotic/biotic Transformation Pathways of 1 Ethyl 3 Hydroxy 1 Methylurea

Potential Formation Pathways in Environmental Matrices

1-Ethyl-3-hydroxy-1-methylurea is not known to be a commercially produced chemical, suggesting its presence in the environment would likely be as a transformation product of other substances. A plausible origin is the degradation of more complex phenylurea-based pesticides. The metabolic pathways of several phenylurea herbicides involve N-dealkylation and hydroxylation steps, which could theoretically lead to the formation of this compound.

For instance, the microbial degradation of some phenylurea herbicides is known to proceed through successive removal of alkyl groups from the urea (B33335) nitrogen atoms. nih.gov If a parent compound contained an N-ethyl and an N-methyl group, and underwent subsequent N-hydroxylation, this compound could be a resulting metabolite. Fungal degradation pathways of some phenylurea herbicides have been shown to differ from bacterial pathways, sometimes yielding novel hydroxylated metabolites. nih.gov

Table 1: Potential Precursor Compounds and Transformation Reactions

| Potential Precursor Compound Class | Relevant Transformation Reaction | Potential for Formation of this compound |

| N-Ethyl-N'-methyl substituted Phenylurea Herbicides | N-dealkylation followed by N-hydroxylation | Plausible |

| Other Substituted Ureas | Biotic or abiotic hydroxylation | Possible |

Abiotic Degradation in Aquatic and Terrestrial Environments

The abiotic degradation of this compound is likely influenced by processes such as hydrolysis, photolysis, and sorption in soil.

The stability of the urea structure can be influenced by the presence of the hydroxyl group. N-hydroxyurea itself demonstrates decreasing stability in water, especially with heat, breaking down into several byproducts. nih.govmdpi.com This suggests that this compound may also be susceptible to hydrolysis. The hydrolysis of N-hydroxyurea in aqueous solutions can lead to the formation of hydroxylamine (B1172632) and carbamic acid. nih.gov Phenylurea herbicides are generally stable to chemical degradation in aqueous solutions under moderate temperatures and a pH range of 4-10, suggesting that the core urea structure is relatively robust. oup.com However, the N-hydroxy substitution likely alters this stability.

Photochemical degradation can be a significant pathway for the breakdown of environmental contaminants. oup.com Phenylurea herbicides can be decomposed by UV irradiation. researchgate.net The photochemical transformation of these compounds can involve various reactions, including photooxidation and photorearrangements. researchgate.net It is plausible that this compound would also be susceptible to photolysis, particularly given the presence of the N-hydroxy group which could influence its photoreactivity.

The movement of this compound through soil will be governed by its sorption characteristics. For phenylurea herbicides, mobility in soil is a key factor in their potential to contaminate water resources. researchgate.net The sorption of these compounds is influenced by soil properties such as organic matter content. Given its presumed polarity due to the hydroxyl group, this compound may exhibit relatively low sorption to soil particles and therefore have a higher potential for leaching into groundwater.

Biotic Transformation Mechanisms in Non-Human Systems

The microbial degradation of urea-based compounds is a well-documented process in the environment.

Microorganisms play a crucial role in the breakdown of phenylurea herbicides in soil. nih.gov Common microbial transformation pathways for these herbicides include N-demethylation and hydroxylation. nih.gov Bacteria and fungi are known to degrade these compounds, sometimes utilizing them as a source of carbon and nitrogen.

Given its structure, this compound could be susceptible to microbial attack. Microbes could potentially utilize the ethyl and methyl groups as carbon sources. The urea functional group itself can be a source of nitrogen for many microorganisms through the action of urease enzymes, which break down urea into ammonia (B1221849) and carbon dioxide. researchgate.net The presence of the N-hydroxy group may influence the specific enzymatic pathways involved in its degradation. Some microorganisms are known to utilize methylamine, a related simple organic nitrogen compound, as a nitrogen source. nih.govuea.ac.uk

Table 2: Potential Microbial Degradation Reactions for this compound

| Metabolic Process | Potential Products |

| N-de-ethylation | 1-Hydroxy-3-methylurea |

| N-demethylation | 1-Ethyl-3-hydroxyurea |

| Urease-mediated hydrolysis | Ethylamine, Methylamine, Hydroxylamine, CO2, NH3 |

Plant Metabolism and Uptake (in vitro/ex vivo studies)

The primary metabolic pathways for urea herbicides in plants are N-demethylation and hydroxylation. These reactions are typically catalyzed by cytochrome P450 monooxygenases. N-demethylation involves the removal of a methyl group, while hydroxylation introduces a hydroxyl group to an alkyl or aryl moiety. These initial transformations increase the polarity of the herbicide molecule, making it more water-soluble and susceptible to further metabolic reactions.

Following the initial phase I reactions (N-demethylation and hydroxylation), the resulting metabolites often undergo phase II metabolism, which involves conjugation with endogenous plant molecules such as sugars (e.g., glucose) or amino acids. This conjugation further increases the water solubility of the metabolites and facilitates their transport and storage within the plant, often in the vacuole or cell wall, effectively detoxifying the parent compound.

The rate and extent of metabolism can vary significantly between different plant species, which is often the basis for the selective action of many herbicides. Tolerant plant species are typically able to metabolize the herbicide more rapidly and efficiently than susceptible species.

Given the structure of this compound, it is plausible that it could undergo similar metabolic transformations in plants. The ethyl and methyl groups could be subject to hydroxylation, and the methyl group could also be a target for N-demethylation. The presence of a hydroxyl group in the parent molecule already provides a site for potential conjugation reactions.

Table 1: Potential Phase I Metabolic Transformations of Urea Herbicides in Plants

| Transformation | Description | Potential Relevance to this compound |

| N-Demethylation | Removal of a methyl group from a nitrogen atom. | The N-methyl group could be removed. |

| Hydroxylation | Addition of a hydroxyl (-OH) group to an alkyl or aryl group. | The ethyl group could be hydroxylated. |

Table 2: Potential Phase II Metabolic Transformations of Urea Herbicides in Plants

| Transformation | Description | Potential Relevance to this compound Metabolites |

| Glycosylation | Conjugation with a sugar molecule, typically glucose. | The existing hydroxyl group or newly formed hydroxyl groups could be glycosylated. |

| Amino Acid Conjugation | Conjugation with an amino acid. | Metabolites could be conjugated with amino acids. |

It is important to emphasize that these are potential pathways based on the metabolism of other urea herbicides, and experimental data for this compound are needed for confirmation.

Enzymatic Transformations (non-mammalian, in vitro systems)

Information regarding the specific enzymatic transformation of this compound in non-mammalian, in vitro systems is currently lacking in scientific literature. However, research on the enzymatic degradation of other urea herbicides by microbial enzymes can offer a proxy for understanding its potential biotransformation.

Microorganisms, particularly bacteria and fungi, play a significant role in the environmental degradation of urea herbicides. These organisms produce a variety of enzymes capable of breaking down these compounds. Cell-free extracts from bacteria such as Bacillus sphaericus have been shown to degrade N'-methoxy phenylurea herbicides. The enzymatic activity in these extracts leads to the hydrolysis of the urea bond, liberating carbon dioxide and the corresponding aniline (B41778) moieties asm.org.

The primary enzymatic reactions involved in the microbial degradation of urea herbicides often include hydrolysis, N-dealkylation, and hydroxylation. Ureases, amidases, and oxidoreductases are among the key enzyme classes implicated in these transformations. For instance, some soil microorganisms can hydrolyze the urea linkage, which is a critical step in the detoxification of these compounds.

In the context of this compound, it is conceivable that microbial enzymes could catalyze the hydrolysis of the urea bond, leading to the formation of N-ethyl-N-methylhydroxylamine and isocyanic acid, or further degradation products. Additionally, the ethyl and methyl groups could be targeted by microbial oxidoreductases, leading to dealkylation or hydroxylation.

Table 3: Potential Enzymatic Transformations of Urea Herbicides by Non-Mammalian Enzymes

| Enzyme Class | Potential Reaction Catalyzed | Potential Impact on this compound |

| Ureases/Amidases | Hydrolysis of the urea or amide bond. | Cleavage of the urea structure, leading to breakdown products. |

| Oxidoreductases | Oxidation reactions such as hydroxylation and N-dealkylation. | Modification of the ethyl and methyl substituents. |

Further research utilizing in vitro systems with purified enzymes or cell-free extracts from relevant non-mammalian sources, such as soil microorganisms or plant cell cultures, is necessary to elucidate the specific enzymatic pathways for this compound.

Analytical Challenges in Environmental Monitoring of this compound Metabolites

The environmental monitoring of this compound and its potential metabolites presents several analytical challenges, primarily stemming from the polar nature of these compounds. Polar pesticides and their metabolites are notoriously difficult to analyze using conventional analytical methods.

One of the main challenges is the poor retention of these polar analytes on traditional reversed-phase liquid chromatography (RPLC) columns, which are widely used in environmental analysis. This lack of retention can lead to co-elution with matrix interferences and poor chromatographic resolution, making accurate quantification difficult.

To overcome this, alternative chromatographic techniques such as hydrophilic interaction liquid chromatography (HILIC) and the use of specialized polar-endcapped or mixed-mode stationary phases are often employed. HILIC, in particular, has shown promise for the separation of highly polar compounds. However, HILIC methods can be less robust and more sensitive to matrix effects compared to RPLC.

Sample preparation is another critical challenge. The high water solubility of polar metabolites makes their extraction from complex environmental matrices, such as soil and water, inefficient with standard liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocols that are designed for less polar compounds. The "Quick Polar Pesticides" (QuPPe) method, which uses acidified methanol (B129727) for extraction, has been developed to address this issue for a range of polar pesticides in food matrices and could potentially be adapted for environmental samples.

Furthermore, the detection of these compounds can be problematic. Due to their low molecular weight and potential for fragmentation, achieving high sensitivity and selectivity with mass spectrometry (MS) can be challenging. The management of matrix effects, where co-extractives from the sample can suppress or enhance the analyte signal in the mass spectrometer, is also a significant concern, especially in complex matrices like soil and sediment.

Table 4: Summary of Analytical Challenges and Potential Solutions for this compound Metabolites

| Analytical Challenge | Description | Potential Solutions |

| Poor Chromatographic Retention | Low affinity of polar analytes for conventional reversed-phase columns. | Hydrophilic Interaction Liquid Chromatography (HILIC), polar-endcapped columns, mixed-mode chromatography. |

| Inefficient Sample Extraction | High water solubility hinders extraction with non-polar solvents. | "Quick Polar Pesticides" (QuPPe) method, use of polar extraction solvents, specialized solid-phase extraction (SPE) sorbents. |

| Matrix Effects in Mass Spectrometry | Co-extracted matrix components interfere with analyte ionization. | Use of matrix-matched standards, stable isotope-labeled internal standards, advanced sample cleanup techniques, high-resolution mass spectrometry (HRMS). |

| Low Sensitivity and Selectivity | Small molecular size and fragmentation patterns can limit detection capabilities. | Optimization of mass spectrometry parameters, use of tandem mass spectrometry (MS/MS), high-resolution mass spectrometry (HRMS). |

Role of 1 Ethyl 3 Hydroxy 1 Methylurea As a Synthetic Precursor or Intermediate

Utilization in the Synthesis of Complex Organic Molecules

The unique combination of functional groups in 1-Ethyl-3-hydroxy-1-methylurea offers several avenues for its incorporation into more complex molecular architectures. The hydroxyurea (B1673989) moiety is a known pharmacophore and a key structural element in various biologically active compounds, primarily due to its ability to chelate metal ions in enzyme active sites. researchgate.netnih.gov For instance, hydroxyurea itself is a drug used in the treatment of myeloproliferative disorders and sickle cell anemia, functioning through the inhibition of ribonucleotide reductase. nih.gov

The synthesis of novel bioactive molecules could leverage this compound as a starting material. The hydroxyl group can be a site for further functionalization, such as etherification or esterification, to modulate the compound's physicochemical properties, including lipophilicity and metabolic stability. The N-H proton is also available for substitution reactions.

Furthermore, the urea (B33335) backbone can be incorporated into larger molecules through reactions at its nitrogen atoms. For example, N-hydroxyurea derivatives have been synthesized and evaluated for their anticancer activities. researchgate.netnih.gov The synthesis of these derivatives often involves the reaction of amines with protected N-hydroxycarbamates, followed by deprotection. researchgate.net Similarly, this compound could be prepared and then elaborated into more complex structures.

A general synthetic route to N-hydroxyureas involves the reaction of an appropriate amine with a source of the hydroxycarbamoyl group. One convenient method is the treatment of amines with 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate, followed by hydrogenation to remove the O-benzyl protecting group. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reference |

| Amines | 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate | O-benzyl protected N-hydroxyureas | researchgate.net |

| O-benzyl protected N-hydroxyureas | H₂/Pd/BaSO₄ | N-hydroxyureas | researchgate.net |

| Carbamoyl (B1232498) azides | Hydroxylamine (B1172632) | N-hydroxyureas | researchgate.netorganic-chemistry.org |

| Ethyl carbamate | Hydroxylamine hydrochloride, NaOH | Hydroxyurea | orgsyn.org |

Participation in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. semanticscholar.org Substituted ureas are well-known participants in various MCRs, most notably the Biginelli reaction. organic-chemistry.orgresearchgate.netbeilstein-journals.org

The classical Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea to produce dihydropyrimidinones. organic-chemistry.orgbeilstein-journals.org This reaction has been extended to include N-substituted ureas, leading to the synthesis of N1-alkyl- and N1-aryl-dihydropyrimidinones. organic-chemistry.orgresearchgate.net Given this precedent, this compound could potentially be employed in Biginelli-type reactions. The presence of the ethyl and methyl groups on the nitrogen atoms would be expected to influence the reaction's regioselectivity and the properties of the resulting heterocyclic products.

The general scheme for a Biginelli-type reaction involving a substituted urea is as follows:

The use of chlorotrimethylsilane (B32843) as a promoter has been shown to facilitate this reaction with N-substituted ureas, leading to excellent yields. organic-chemistry.orgresearchgate.net

| Reactants | Reaction Type | Product | Promoter/Catalyst | Reference |

| Aldehyde, β-Ketoester, N-Substituted Urea | Biginelli Reaction | N1-Substituted Dihydropyrimidinone | Chlorotrimethylsilane | organic-chemistry.orgresearchgate.net |

| Aldehyde, Alkylaldehyde, Mono-substituted Urea | Biginelli-type Reaction | Dihydropyrimidinone | Molecular Iodine | beilstein-journals.org |

As a Building Block for Heterocyclic Compound Synthesis

Beyond multicomponent reactions, substituted ureas are valuable building blocks for a wide range of heterocyclic compounds. The urea functionality can be viewed as a synthon for various reactive intermediates or can be directly incorporated into a heterocyclic ring. For instance, urea derivatives are key starting materials for the synthesis of bioactive heterocyclic molecules. researchgate.net

The presence of the N-hydroxy group in this compound introduces additional reactivity that could be exploited for the synthesis of novel heterocycles. For example, the reaction of carbamoyl cyanides with hydroxylamine can lead to carbamoyl amidoximes, which are precursors for heterocyclic structures. organic-chemistry.org While this is a reaction of the reagents that could form a hydroxyurea, it highlights the synthetic potential of the underlying functional groups.

Substituted ureas and thioureas containing 1,2,4-triazole (B32235) moieties have been synthesized and shown to possess biological activity. mdpi.com This suggests that this compound could be a precursor for triazole-containing heterocycles.

Comparison with Other Substituted Ureas as Synthetic Intermediates

The synthetic utility of this compound can be benchmarked against other substituted ureas. The value of a substituted urea as a synthetic intermediate is often determined by the nature of its substituents and their influence on reactivity and the properties of the final products.

N-Alkyl Ureas: Simple N-alkyl ureas are commonly used in reactions like the Biginelli synthesis to introduce alkyl groups at the N1 position of the resulting dihydropyrimidinone ring. organic-chemistry.orgresearchgate.net The ethyl and methyl groups in this compound would be expected to impart similar reactivity.

N-Aryl Ureas: N-aryl ureas are also used in the Biginelli reaction and other cyclization reactions to generate N-aryl heterocycles. organic-chemistry.orgresearchgate.net The electronic properties of the aryl group can significantly influence the reaction outcome.

Acylureas and Acylthioureas: These compounds are versatile precursors for the synthesis of various heterocycles and have applications in materials science and as organocatalysts. rsc.org The acyl group provides an additional reactive site for cyclization reactions.

The distinguishing feature of this compound is the N-hydroxy group. This group imparts unique properties, such as the ability to act as a bidentate ligand for metal ions and potentially different reactivity in cyclization and condensation reactions compared to simple N-alkyl or N-aryl ureas. The synthesis of N-hydroxyurea derivatives often requires specific methods to protect and deprotect the hydroxyl group, adding a layer of complexity to the synthetic route compared to other substituted ureas. researchgate.net However, this also opens up possibilities for creating unique molecular structures with potential applications in medicinal chemistry. nih.gov

| Compound Type | Key Feature | Common Synthetic Application |

| N-Alkyl Ureas | N-alkyl substituent | Synthesis of N-alkyl heterocycles (e.g., in Biginelli reaction) |

| N-Aryl Ureas | N-aryl substituent | Synthesis of N-aryl heterocycles |

| Acylureas | N-acyl substituent | Precursors for various heterocyclic systems |

| N-Hydroxyureas | N-hydroxy substituent | Metal chelation, synthesis of bioactive molecules |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The creation of unsymmetrical N,N'-disubstituted N-hydroxyureas like 1-Ethyl-3-hydroxy-1-methylurea presents a synthetic challenge. Future research will undoubtedly focus on developing more efficient, scalable, and environmentally benign synthetic pathways.

Current methodologies for crafting unsymmetrical ureas often involve multi-step processes that can be cumbersome and produce significant waste. Traditional approaches frequently rely on the use of hazardous reagents like phosgene (B1210022). nih.gov More contemporary methods have explored metal-catalyzed cross-coupling reactions and the use of hypervalent iodine reagents to facilitate the formation of the urea (B33335) bond under milder conditions. nih.govmdpi.com

A promising avenue for future exploration is the development of one-pot synthesis protocols. For instance, a potential route for this compound could involve the carefully controlled reaction of N-ethyl-N-methylamine with a protected hydroxylamine (B1172632) to form an intermediate, which is then reacted in situ with a suitable carbonyl source. Another approach could adapt existing methods for N-hydroxyurea synthesis, such as reacting an appropriate alcohol, ester, or ether with hydroxyurea (B1673989) in the presence of an acid. google.com The development of novel N-alkyl-hydroxylamine reagents could also open new pathways for the direct installation of the required functional groups. ethz.chchemrxiv.org

Key performance indicators for these new synthetic routes would include high yields, selectivity, reduced reaction times, and the use of greener solvents and catalysts. The table below outlines potential synthetic strategies and their hypothetical advantages.

| Synthetic Strategy | Potential Precursors | Key Advantages |

| One-Pot Synthesis | N-ethyl-N-methylamine, Protected hydroxylamine, Carbonyl source | Reduced workup steps, improved time and resource efficiency. |

| Modified N-Hydroxyurea Synthesis | N-ethyl-N-methyl-substituted alcohol/ester/ether, Hydroxyurea, Acid catalyst | Potentially simpler starting materials. |

| Novel Aminating Reagents | Alkene precursors, Custom N-alkyl-hydroxylamine reagents | High functional group tolerance and mild reaction conditions. |

| Catalytic Approaches | N-ethyl-N-methylamine, Hydroxylamine, Carbon monoxide (or CO2) | Atom economy, potential for asymmetric synthesis. |

This table presents hypothetical synthetic strategies that could be explored for the synthesis of this compound based on existing knowledge of urea chemistry.

In-depth Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new applications. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of its chemical transformations.

Studies on analogous hydroxyurea compounds have revealed their involvement in redox reactions, often mediated by interactions with metalloenzymes. nih.govnih.gov For example, the reaction of N-hydroxyurea derivatives with oxyhemoglobin to produce nitric oxide has been a subject of detailed mechanistic investigation. nih.govnih.gov It is plausible that this compound could exhibit similar reactivity, and future studies could explore its potential as a nitric oxide donor.

Kinetic studies, isotopic labeling experiments, and the characterization of reaction intermediates will be vital in mapping out the reaction pathways. For instance, investigating the role of the ethyl and methyl substituents on the reaction rates and product distributions compared to simpler hydroxyureas would provide valuable structure-activity relationship data. The mechanism of its potential inhibition of enzymes like ribonucleotide reductase, a known target of hydroxyurea, could also be a key area of investigation. mdpi.comnih.govmdpi.com

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental efforts. Future research should leverage advanced computational models to explore its conformational landscape, electronic structure, and potential interactions with biological targets.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict its geometric and electronic properties, such as its band gap and optical absorption spectra. aip.orgresearchgate.net Such studies have been successfully applied to hydroxyurea, providing insights that correlate well with experimental data. aip.orgresearchgate.net Similar computational analyses of this compound would offer a foundational understanding of its intrinsic properties.

Furthermore, predictive modeling can be used to simulate its behavior in different environments. For example, molecular dynamics simulations could reveal how it interacts with water molecules and whether it acts as a kosmotrope (structure-maker) or chaotrope (structure-breaker), a property that is crucial for its interaction with biological macromolecules. mdpi.comresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models could also be developed to predict its biological activity based on its chemical structure, aiding in the design of new derivatives with enhanced properties. nih.govnih.govresearchgate.netgithub.io

The following table summarizes key properties of substituted ureas that can be predicted using computational methods.

| Property | Computational Method | Potential Significance |

| Molecular Geometry & Conformation | DFT, Molecular Mechanics | Understanding steric and electronic effects of substituents. |

| Electronic Properties (HOMO, LUMO, etc.) | DFT, TD-DFT | Predicting reactivity and spectroscopic characteristics. nih.gov |

| Interaction Energies | DFT, Ab initio methods | Elucidating binding affinities with biological targets. |

| Solvation and Hydration Effects | Molecular Dynamics, QM/MM | Predicting solubility and behavior in aqueous environments. mdpi.com |

| Reaction Pathways and Transition States | DFT, Ab initio methods | Elucidating reaction mechanisms and predicting kinetics. |

This table provides examples of how computational chemistry can be applied to predict the properties of this compound.

Exploration of Supramolecular Chemistry Involving this compound

The urea functionality is well-known for its ability to form strong and directional hydrogen bonds, making it a valuable building block in supramolecular chemistry. nih.govresearchgate.net The presence of both hydrogen bond donors (the N-H and O-H groups) and acceptors (the carbonyl oxygen) in this compound suggests its potential to form a variety of self-assembled structures.

Future research could investigate the formation of supramolecular polymers, gels, and discrete capsules driven by hydrogen bonding interactions. nih.govresearchgate.net The influence of the ethyl and methyl substituents on the self-assembly process will be a key area of study, as these groups can affect the solubility and steric hindrance, thereby influencing the final supramolecular architecture. nih.gov

Techniques such as X-ray crystallography, NMR spectroscopy, and scanning probe microscopy will be instrumental in characterizing the resulting supramolecular structures. The unique combination of functional groups in this compound might lead to novel self-assembly motifs with interesting properties and potential applications in areas like catalysis and molecular recognition.

Design of Smart Materials Incorporating Urea Scaffolds

The dynamic and reversible nature of the hydrogen bonds in urea derivatives makes them excellent candidates for the design of "smart" materials that can respond to external stimuli such as temperature, pH, or light. nih.govresearchgate.netoulu.firesearchgate.net Future research should explore the incorporation of this compound into polymeric structures to create novel stimuli-responsive materials.